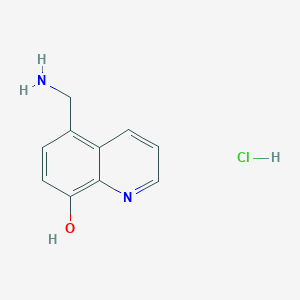

5-(aminomethyl)quinolin-8-ol hydrochloride

Description

5-(Aminomethyl)quinolin-8-ol hydrochloride (CAS: 1285210-52-7) is a quinoline derivative characterized by an aminomethyl substituent at position 5 and a hydroxyl group at position 8, with a hydrochloride counterion. Its molecular formula is C₁₀H₁₁ClN₂O, and it has a molecular weight of 210.66 g/mol . This compound is synthesized via nucleophilic substitution reactions, often starting from 5-(chloromethyl)quinolin-8-ol hydrochloride, which is reacted with ammonia or amines to introduce the aminomethyl group . Its structural features make it a versatile intermediate for designing bioactive molecules, corrosion inhibitors, and coordination complexes.

Properties

IUPAC Name |

5-(aminomethyl)quinolin-8-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;/h1-5,13H,6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVUFJFVKKYWAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azide Reduction Pathway

This two-step method converts the chloromethyl group to an aminomethyl moiety via an intermediate azide:

Step 1: Synthesis of 5-Azidomethyl-8-hydroxyquinoline

A mixture of 5-chloromethyl-8-hydroxyquinoline hydrochloride (1.00 g, 4.35 mmol) and sodium azide (NaN₃, 0.41 g, 6.52 mmol) in anhydrous acetone is stirred at room temperature for 12 hours. After solvent removal, the residue is extracted with dichloromethane, washed with water, and recrystallized from ethanol to yield the azide intermediate as a white solid.

Step 2: Reduction to 5-Aminomethyl-8-hydroxyquinoline

The azide intermediate is treated with triphenylphosphine (PPh₃, 1.57 g, 6.00 mmol) in tetrahydrofuran (THF) for 12 hours. Subsequent addition of water (1 mL, 55.5 mmol) and further stirring for 12 hours yields 5-aminomethyl-8-hydroxyquinoline as a yellow solid after filtration and drying.

Final Hydrochloride Formation

The free base is dissolved in hydrochloric acid (HCl) and evaporated to dryness, yielding this compound.

Direct Amination via Nucleophilic Substitution

An alternative one-pot method avoids azide intermediates by employing ammonia or ammonium salts under high-temperature conditions. However, this approach is less documented in the literature and may suffer from lower yields due to competing side reactions.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Stoichiometric Considerations

Purification Techniques

-

Recrystallization from ethanol enhances purity by removing unreacted starting materials and triphenylphosphine oxide byproducts.

-

Column chromatography (hexane/CH₂Cl₂ gradient) is employed for derivatives but is unnecessary for the hydrochloride salt due to its high crystallinity.

Comparative Analysis of Methods

Challenges and Mitigation Strategies

Byproduct Management

Triphenylphosphine oxide (TPPO) generated during reduction is removed via filtration or washing with non-polar solvents.

Industrial-Scale Considerations

The patent CN102267943B highlights methods for precursor synthesis (e.g., 5-chloro-8-hydroxyquinoline) using cost-effective reagents like glycerol and sulfuric acid. Key adaptations for scale-up include:

-

Vacuum Distillation : Removes water generated during cyclization to shift equilibrium toward product formation.

-

Azeotropic Drying : Benzene or toluene eliminates water, enhancing reaction efficiency.

Analytical Validation

Purity Assessment :

Thermal Stability :

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)quinolin-8-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H11ClN2O

- Molecular Weight : 210.66 g/mol

- IUPAC Name : 5-(aminomethyl)quinolin-8-ol; hydrochloride

The compound features a quinoline structure with an amino group at the 5-position and a hydroxyl group at the 8-position, which are critical for its biological activity.

Medicinal Chemistry

5-(aminomethyl)quinolin-8-ol hydrochloride has shown promising potential in medicinal chemistry, particularly as an anticancer and antimicrobial agent.

- Anticancer Activity : Research indicates that derivatives of quinolin-8-ol, including this compound, exhibit significant anticancer properties. For instance, studies have documented its ability to inhibit cancer cell growth through mechanisms such as inducing apoptosis and disrupting protein degradation pathways by inhibiting the proteasome .

-

Antimicrobial Activity : The compound has demonstrated antibacterial efficacy against various strains of bacteria, including both Gram-positive and Gram-negative species. Its metal-chelating properties allow it to disrupt essential processes in microorganisms.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) 5-(aminomethyl)quinolin-8-ol Staphylococcus aureus 12.5 μg/mL Escherichia coli 25 μg/mL

Bioanalytical Applications

In bioanalytical chemistry, this compound is used to study enzyme activities and protein interactions. Its ability to bind to serum proteins like bovine serum albumin (BSA) has been explored through in silico and multi-spectroscopic analyses, revealing insights into its pharmacokinetic properties .

Industrial Applications

The compound is also utilized in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the synthesis of more complex organic molecules, making it a valuable building block in chemical manufacturing.

Case Studies and Research Findings

- Anticancer Studies : A study on the interaction between 5-amino-8-hydroxyquinoline and BSA indicated favorable pharmacokinetic properties that enhance its anticancer potential through effective binding mechanisms .

- Corrosion Inhibition : Although primarily focused on related compounds, studies have shown that quinoline derivatives can act as effective corrosion inhibitors for metals in acidic environments, highlighting their industrial relevance .

- Synthesis and Derivatization : Ongoing research into synthesizing new derivatives continues to reveal compounds with improved efficacy and reduced toxicity profiles .

Mechanism of Action

The mechanism of action of 5-(aminomethyl)quinolin-8-ol hydrochloride involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. This property is particularly useful in the development of antimicrobial agents, as it can disrupt essential metal-dependent processes in microorganisms .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 5-(Aminomethyl)quinolin-8-ol Hydrochloride

Antibacterial Activity

- 5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol derivatives exhibit potent activity against Staphylococcus aureus (Gram-positive) with inhibition zones comparable to standard antibiotics like ampicillin .

- In contrast, 5-(chloromethyl)quinolin-8-ol hydrochloride lacks intrinsic antibacterial activity but serves as a precursor for bioactive derivatives .

Corrosion Inhibition

- 5-(Chloromethyl)quinolin-8-ol hydrochloride (QIN1) shows 92% inhibition efficiency for carbon steel in 1M HCl at 303 K, acting as a mixed-type inhibitor. Its adsorption follows the Langmuir isotherm model .

Metal Chelation

- 5-Amino-8-hydroxyquinoline dihydrochloride shares structural similarity with clioquinol (a known metal chelator) and may bind transition metals like Cu²⁺ and Zn²⁺ .

- 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol is designed for chelation, leveraging imidazole’s coordination capacity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

5-(Aminomethyl)quinolin-8-ol hydrochloride, a derivative of 8-hydroxyquinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 178.20 g/mol. The compound features a quinoline structure with an amino group at the 5-position and a hydroxyl group at the 8-position, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Proteasome Inhibition : Similar compounds have shown proteasome inhibitory activity, which is crucial in cancer therapy as it can induce apoptosis in cancer cells by disrupting protein degradation pathways .

- Metal Ion Chelation : The hydroxyl group can chelate metal ions, potentially influencing enzyme activity and stability, which is significant in antimicrobial activity .

- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress, contributing to its therapeutic potential .

Anticancer Activity

Research indicates that derivatives of quinolin-8-ol, including this compound, demonstrate promising anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as inducing cell cycle arrest and apoptosis .

Case Study : A study on 5-amino-8-hydroxyquinoline revealed its capacity to bind bovine serum albumin (BSA), suggesting favorable pharmacokinetic properties that enhance its anticancer potential .

Antimicrobial Activity

The antibacterial efficacy of quinoline derivatives has been well-documented. Compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Aminomethyl)quinolin-8-ol | Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL | |

| 5-Alkoxymethyl derivatives | Various strains | Ranging from 3.12 to 12.5 μg/mL |

These findings suggest that modifications at the 5-position can enhance antibacterial properties compared to standard antibiotics like ciprofloxacin .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Results indicated moderate antioxidant activity, which could contribute to its overall therapeutic profile by mitigating oxidative stress in cells .

Summary of Research Findings

The biological activities of this compound are supported by diverse research findings:

- In vitro Studies : Various studies have confirmed its anticancer and antimicrobial activities through different assays.

- In silico Analyses : Molecular docking studies indicate strong binding affinities with target proteins, enhancing its potential as a drug candidate .

- Synthesis and Derivatization : Ongoing research into synthesizing new derivatives continues to reveal compounds with improved efficacy and reduced toxicity profiles.

Q & A

Q. What are the critical challenges in synthesizing 5-(aminomethyl)quinolin-8-ol hydrochloride, and how can they be methodologically addressed?

Synthesis often involves low yields due to side reactions and purification complexities. For example, reactions with alcohols or glycols may produce by-products when traces of water are present, necessitating rigorous drying of reagents . To mitigate this, multi-step purification (e.g., recrystallization from EtOH–H₂O or silica gel column chromatography using hexane/ethyl acetate) is recommended . Gas chromatography and spectroscopic methods (IR, UV) should be employed to verify purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Decomposition during combustion releases toxic gases (e.g., NOₓ, HBr), requiring fire suppression with water雾 or CO₂ . Personal protective equipment (PPE) must include NIOSH/EN 166-compliant eye protection, gloves, and respiratory gear to avoid inhalation of dust or aerosols . Storage at 2–8°C in dry conditions is critical to prevent degradation .

Q. How can researchers verify the purity and structural integrity of synthesized 5-(aminomethyl)quinolin-8-ol derivatives?

Purity analysis should combine gas chromatography for volatile impurities and spectroscopic techniques (e.g., IR for functional groups, UV for conjugation patterns) . Structural confirmation requires X-ray crystallography or DFT/HF computational modeling to assess bond critical points and charge distribution . For example, bond angles and ring critical points in quinolin-8-yloxy derivatives were validated at multiple theoretical levels .

Advanced Research Questions

Q. How do substituent positions on the quinolin-8-ol scaffold influence functional properties like antioxidant activity or metal chelation?

Substituents at position 5 (e.g., aminomethyl groups) enhance metal-binding capacity due to electron-donating effects, as observed in aluminum complexes used in OLEDs . Comparative studies of 5-ethoxymethyl vs. 5-chloromethyl derivatives reveal solvent-dependent reactivity, with alkaline conditions favoring deprotonation and increased chelation efficiency . Computational modeling (DFT) can predict substituent effects on charge transfer and stability .

Q. What experimental strategies resolve contradictions in reported decomposition products or stability data for quinolin-8-ol derivatives?

Conflicting data on thermal decomposition (e.g., NOₓ vs. CO release) may arise from varying oxygen availability during combustion. Controlled thermogravimetric analysis (TGA) coupled with mass spectrometry under inert vs. oxidative atmospheres can clarify decomposition pathways . For storage-related instability, accelerated aging studies at 25°C and 40°C with HPLC monitoring are advised .

Q. How can computational methods optimize reaction conditions for synthesizing 5-substituted quinolin-8-ol derivatives?

Density Functional Theory (DFT) simulations can predict transition states and activation energies for Mannich reactions, such as those involving paraformaldehyde and amines . For example, optimizing ethanol reflux duration (4–5 hours vs. 12 hours) improved yields of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol by minimizing side reactions .

Methodological Tables

Table 1: Key Analytical Techniques for Purity and Structural Analysis

| Technique | Application | Example from Evidence |

|---|---|---|

| Gas Chromatography | Detecting volatile by-products | Purity verification in 5-substituted ethers |

| X-ray Crystallography | Confirming molecular conformation | 5-EMQO structural analysis |

| DFT/HF Calculations | Predicting charge distribution | Bond critical points in quinolin-8-yloxy derivatives |

Table 2: Synthesis Optimization Strategies

| Challenge | Solution | Reference |

|---|---|---|

| Low yields in 5-substituted ethers | Use anhydrous glycols and rigorous drying | |

| Side reactions in Mannich bases | Reduce reflux time to 4–5 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.